

# In Vitro Potency of LEO 39652 Versus Other Topical Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of **LEO 39652**, a novel phosphodiesterase 4 (PDE4) inhibitor, with other topical agents commonly used or in development for inflammatory skin conditions such as atopic dermatitis. The data presented is compiled from publicly available scientific literature and product information.

# **Comparative In Vitro Potency of Topical Agents**

The following table summarizes the in vitro potency of **LEO 39652** and other selected topical agents. Potency is primarily presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values indicate higher potency.



| Compound                      | Target              | Assay             | IC50 (nM)                                                                 |
|-------------------------------|---------------------|-------------------|---------------------------------------------------------------------------|
| LEO 39652                     | PDE4A               | Enzyme Inhibition | 1.2[1][2]                                                                 |
| PDE4B                         | Enzyme Inhibition   | 1.2[1][2]         |                                                                           |
| PDE4C                         | Enzyme Inhibition   | 3.0[1][2]         | _                                                                         |
| PDE4D                         | Enzyme Inhibition   | 3.8[1][2]         | _                                                                         |
| TNF-α release                 | Cell-based (hPBMCs) | 6.0[1][2]         | _                                                                         |
| LEO 29102                     | PDE4D               | Enzyme Inhibition | 5[3][4]                                                                   |
| TNF-α release                 | Cell-based (hPBMCs) | 16[3][4]          |                                                                           |
| Roflumilast                   | PDE4                | Enzyme Inhibition | 0.2 - 4.3 (various splice variants)[5]                                    |
| PDE4 (from human neutrophils) | Enzyme Inhibition   | 0.8[6]            |                                                                           |
| Crisaborole                   | PDE4                | Enzyme Inhibition | 490[7]                                                                    |
| Ruxolitinib                   | JAK1                | Kinase Assay      | 3.3[1][3]                                                                 |
| JAK2                          | Kinase Assay        | 2.8[1][3]         |                                                                           |
| TYK2                          | Kinase Assay        | 19[1][3]          |                                                                           |
| JAK3                          | Kinase Assay        | 428[1][3]         |                                                                           |
| Tacrolimus                    | Calcineurin         | Enzyme Inhibition | 34 μg/L (~29 nM)[8]                                                       |
| Pimecrolimus                  | Calcineurin         | Enzyme Inhibition | Not explicitly found in nM, but effective at nanomolar concentrations.[9] |

# **Experimental Protocols**

Detailed methodologies for the key in vitro experiments cited in this guide are outlined below. These protocols are based on standard laboratory practices and information from commercially available assay kits.



# Phosphodiesterase 4 (PDE4) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Principle: The assay quantifies the hydrolysis of cyclic adenosine monophosphate (cAMP) by a recombinant PDE4 enzyme. The inhibition of this reaction by a test compound is measured, typically using a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) based method.

#### Materials:

- Recombinant human PDE4A, PDE4B, PDE4C, or PDE4D enzyme
- FAM-cAMP (fluorescein-labeled cAMP) substrate
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Binding agent (for FP assay)
- Test compounds (e.g., LEO 39652) and a reference inhibitor (e.g., roflumilast)
- 96-well or 384-well microplates
- Microplate reader capable of measuring fluorescence polarization or TR-FRET

#### Procedure:

- Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
- In a microplate, add the diluted compounds, the PDE4 enzyme, and the FAM-cAMP substrate.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
- For FP assays, add the binding agent which binds to the linearized AMP-FAM product, causing a change in fluorescence polarization.
- Read the fluorescence polarization or TR-FRET signal using a microplate reader.



- Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
- Determine the IC50 value by fitting the concentration-response data to a sigmoidal doseresponse curve.[5][10]

# Lipopolysaccharide (LPS)-Induced TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (hPBMCs)

This cell-based assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF- $\alpha$  from immune cells.

Principle: hPBMCs are stimulated with LPS, a component of the outer membrane of Gramnegative bacteria, which induces the production and release of TNF- $\alpha$ . The amount of TNF- $\alpha$  in the cell culture supernatant is quantified, and the inhibitory effect of a test compound is determined.

#### Materials:

- Freshly isolated human PBMCs
- RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics
- Lipopolysaccharide (LPS) from E. coli
- Test compounds (e.g., LEO 39652)
- 96-well cell culture plates
- Human TNF-α ELISA kit or HTRF assay kit
- Microplate reader for ELISA or HTRF

#### Procedure:

• Isolate hPBMCs from whole blood using Ficoll-Paque density gradient centrifugation.



- Seed the hPBMCs in a 96-well plate at a specific density (e.g., 1 x 10<sup>5</sup> cells/well).
- Pre-incubate the cells with serial dilutions of the test compounds for a defined period (e.g., 30 minutes).
- Stimulate the cells with a final concentration of LPS (e.g., 100 ng/mL).
- Incubate the plate for a specified duration (e.g., 16-24 hours) at 37°C in a CO2 incubator.
- Collect the cell culture supernatants.
- Quantify the concentration of TNF-α in the supernatants using an ELISA or HTRF assay according to the manufacturer's instructions.
- Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-stimulated control.
- Determine the IC50 value from the resulting dose-response curve.[11][12][13]

# **Janus Kinase (JAK) Inhibition Assay**

This assay determines the inhibitory activity of a compound against specific JAK family members (JAK1, JAK2, JAK3, TYK2).

Principle: A recombinant JAK enzyme is incubated with a specific peptide substrate and adenosine triphosphate (ATP). The kinase activity, measured by the amount of phosphorylated substrate, is quantified. The ability of a test compound to inhibit this phosphorylation is determined.

#### Materials:

- Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
- Peptide substrate (e.g., IRS-1tide)
- ATP
- Kinase assay buffer



- Test compounds (e.g., ruxolitinib)
- Detection reagent (e.g., ADP-Glo<sup>™</sup> or LanthaScreen<sup>™</sup>)
- 96-well or 384-well microplates
- Luminometer or fluorescence plate reader

#### Procedure:

- Prepare serial dilutions of the test compounds.
- In a microplate, combine the JAK enzyme, peptide substrate, and the test compound.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature or 30°C for a specified time (e.g., 45-60 minutes).
- Stop the reaction and add the detection reagent. This reagent measures either the amount of ADP produced or the amount of phosphorylated substrate.
- Read the luminescence or fluorescence signal.
- Calculate the percent inhibition for each compound concentration.
- Determine the IC50 value from the dose-response curve.[8][14]

# **Calcineurin Activity Assay**

This assay measures the ability of a compound to inhibit the phosphatase activity of calcineurin.

Principle: Calcineurin is a protein phosphatase that dephosphorylates a specific substrate. The assay measures the amount of phosphate released from a phosphopeptide substrate. The inhibition of this reaction by a test compound is quantified.

#### Materials:

Recombinant human calcineurin



- RII phosphopeptide substrate
- Assay buffer containing calmodulin and calcium
- Test compounds (e.g., tacrolimus)
- Phosphate detection reagent (e.g., Malachite Green-based reagent)
- 96-well microplates
- Spectrophotometer

#### Procedure:

- Prepare serial dilutions of the test compounds.
- In a microplate, combine the calcineurin enzyme, assay buffer, and the test compound.
- Initiate the reaction by adding the RII phosphopeptide substrate.
- Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction and add the phosphate detection reagent.
- Measure the absorbance at a specific wavelength (e.g., 620-650 nm).
- Calculate the percent inhibition of calcineurin activity for each compound concentration.
- Determine the IC50 value from the dose-response curve.[3][6]

# Visualizations Signaling Pathways





## Click to download full resolution via product page

Caption: PDE4 Inhibition Signaling Pathway



## Click to download full resolution via product page

Caption: JAK-STAT Signaling Pathway Inhibition

# **Experimental Workflow**





Click to download full resolution via product page

Caption: In Vitro Potency Assay Workflow

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



# References

- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A fluorimetric method for determination of calcineurin activity PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2)-O-α-L-Rhamnopyranoside [frontiersin.org]
- 6. Calcineurin Cellular Activity Assay Kit, Colorimetric | 207007 [merckmillipore.com]
- 7. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 8. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Immune Cell Stimulation via LPS | Thermo Fisher Scientific US [thermofisher.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- To cite this document: BenchChem. [In Vitro Potency of LEO 39652 Versus Other Topical Agents: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144546#in-vitro-potency-of-leo-39652-versus-other-topical-agents]

# **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com